N,N-Bis(2-cyanoethyl)formamide
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, reflecting its structural composition of a formamide core substituted with two 2-cyanoethyl groups attached to the nitrogen atom. The compound maintains several alternative nomenclature systems that have been documented in chemical databases and literature sources. According to PubChem registry information, an alternative systematic name exists as 3-cyano-N-(2-cyanoethyl)propanamide, which emphasizes the propanamide backbone structure with cyano substitution.
The compound exhibits extensive synonymous nomenclature across different chemical classification systems. The most commonly recognized synonyms include 3,3'-Formyliminodipropiononitrile, which describes the structural relationship between the formyl group and the dinitrile functionality. Additional documented synonyms encompass N,N-Bis(β-cyanoethyl)-formamide, utilizing the Greek letter notation for positional designation. The European chemical inventory system recognizes this compound under the designation N-Formylimino-3,3'-dipropionitrile, emphasizing the imino linkage and propionitrile components.
Chemical Abstract Service registry has assigned the unique identifier 3445-84-9 to this compound, providing unambiguous identification across global chemical databases. The compound appears in various commercial and research contexts under trade designations such as Luprintan and Glyezin PFD, indicating its specialized applications in industrial processes. The systematic nomenclature variations reflect different approaches to describing the molecular connectivity, with some emphasizing the formamide core and others highlighting the dinitrile functionality.
Molecular Formula and Weight Analysis
The molecular formula of this compound is definitively established as C₇H₉N₃O, representing a composition of seven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom. This molecular composition yields a calculated molecular weight of 151.17 grams per mole, as determined through standard atomic mass calculations based on current International Union of Pure and Applied Chemistry atomic weight standards.
The molecular weight determination has been confirmed through multiple analytical techniques and database compilations. High-resolution mass spectrometry data from the National Institute of Standards and Technology Chemical WebBook reports a precise molecular weight of 151.1659 atomic mass units. This precision allows for accurate identification and quantification in analytical applications where mass-based detection methods are employed.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉N₃O | PubChem, NIST |
| Molecular Weight | 151.17 g/mol | Multiple databases |
| Precise Mass | 151.1659 amu | NIST WebBook |
| Carbon Content | 55.63% | Calculated |
| Nitrogen Content | 27.80% | Calculated |
| Oxygen Content | 10.59% | Calculated |
| Hydrogen Content | 5.98% | Calculated |
The elemental composition analysis reveals significant nitrogen content at approximately 27.80% by mass, which is characteristic of compounds containing multiple nitrile groups. The relatively high nitrogen-to-carbon ratio distinguishes this compound from simpler formamide derivatives and contributes to its unique chemical reactivity patterns. The molecular structure accommodates three nitrogen atoms within a seven-carbon framework, creating opportunities for diverse intermolecular interactions and coordination chemistry applications.
Spectroscopic Characterization Techniques
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound through both proton and carbon-13 methodologies. Proton nuclear magnetic resonance analysis in deuterated chloroform solvent reveals characteristic resonance patterns that confirm the proposed molecular structure. The formamide proton typically appears as a distinctive singlet in the chemical shift range of 8.0 to 8.5 parts per million, demonstrating the expected deshielding effect of the electron-withdrawing cyanoethyl substituents.
The cyanoethyl methylene protons exhibit characteristic triplet patterns in the 2.5 to 3.5 parts per million region, resulting from coupling interactions with adjacent methylene groups. Royal Society of Chemistry research documentation provides specific proton nuclear magnetic resonance data showing the formamide proton at δ 8.23 parts per million as a singlet, while the N-CH₂ protons appear at δ 3.72-3.66 parts per million as a multiplet, and the CH₂-CN protons resonate at δ 2.78-2.68 parts per million as a multiplet. These spectroscopic signatures provide unambiguous structural confirmation and enable quantitative analysis in mixture analysis applications.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonance patterns characteristic of the molecular framework. The nitrile carbon atoms produce sharp signals in the typical range of 115-120 parts per million, while the formamide carbonyl carbon appears at approximately 160 parts per million. The methylene carbon atoms connected to nitrogen exhibit chemical shifts around 45-50 parts per million, and those adjacent to the nitrile groups appear at 18-20 parts per million. These carbon chemical shift patterns provide detailed structural information about the electronic environment surrounding each carbon center.
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The National Institute of Standards and Technology Chemical WebBook documents comprehensive infrared spectral data for the gas-phase molecule. The compound exhibits distinctive absorption bands corresponding to C≡N stretching vibrations in the 2200-2300 cm⁻¹ region, characteristic of nitrile functional groups. The formamide C=O stretching vibration appears around 1650-1700 cm⁻¹, while N-H stretching modes, if present in tautomeric forms, would appear in the 3200-3500 cm⁻¹ region.
Mass spectrometry analysis provides molecular ion confirmation and fragmentation pattern elucidation. The National Institute of Standards and Technology mass spectral database contains comprehensive electron ionization data showing the molecular ion peak at m/z 151. Characteristic fragmentation patterns include loss of formyl groups (M-29) and sequential loss of cyanoethyl fragments, providing structural confirmation through predictable bond cleavage patterns. The mass spectral fragmentation data supports the proposed molecular structure and enables identification in complex mixture analysis.
Crystallographic Data and Conformational Analysis
Structural conformational analysis of this compound reveals complex three-dimensional arrangements influenced by intramolecular interactions and steric considerations. PubChem database entries provide computed three-dimensional conformational models that demonstrate the spatial arrangement of functional groups within the molecular framework. The compound exhibits multiple conformational possibilities due to rotational freedom around the N-C bonds connecting the cyanoethyl chains to the formamide nitrogen center.
The molecular geometry optimization calculations indicate that the formamide core maintains planarity, consistent with partial double-bond character of the C-N bond due to resonance effects. The cyanoethyl substituents adopt extended conformations that minimize steric interactions between the bulky nitrile groups. Computational modeling suggests that the most stable conformations position the nitrile groups to maximize separation while maintaining optimal orbital overlap for resonance stabilization.
Physical property measurements provide additional insights into molecular structure and intermolecular interactions. The compound exists as a liquid at room temperature with a reported boiling point of 265°C at atmospheric pressure, indicating moderate intermolecular forces. Alternative sources report a boiling point of 122°C at 20 mmHg reduced pressure, demonstrating the compound's thermal stability under vacuum conditions. The density measurement of 1.14-1.15 g/cm³ reflects the compact molecular packing influenced by the polar nitrile groups and formamide functionality.
| Physical Property | Value | Conditions | Source |
|---|---|---|---|
| Boiling Point | 265°C | 1 atm | ChemicalBook |
| Boiling Point | 122°C | 20 mmHg | TCI Chemicals |
| Density | 1.14-1.15 g/cm³ | 20°C | Multiple sources |
| Refractive Index | 1.484-1.486 | 20°C | ChemicalBook |
| Flash Point | 209-222°C | Various methods | Multiple sources |
| Solubility | Soluble | Water | TCI Chemicals |
The refractive index measurement of 1.484-1.486 indicates significant electronic polarization within the molecular structure, consistent with the presence of multiple polar functional groups. Water solubility demonstrates the compound's ability to participate in hydrogen bonding interactions through both the formamide oxygen and the nitrile nitrogen atoms. These physical properties collectively support the proposed molecular structure and provide practical information for handling and application development.
Collision cross-section predictions from computational modeling provide insights into the gas-phase molecular shape and size. PubChemLite database calculations predict collision cross-sections ranging from 150.7 to 168.4 Ų for various adduct forms, with the protonated molecular ion [M+H]⁺ exhibiting a collision cross-section of 161.6 Ų. These measurements reflect the extended molecular conformation in the gas phase and provide valuable data for ion mobility spectrometry applications and structural validation studies.
Properties
IUPAC Name |
N,N-bis(2-cyanoethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-3-1-5-10(7-11)6-2-4-9/h7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRFNYCEQURXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCC#N)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063034 | |
| Record name | Formamide, N,N-bis(2-cyanoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3445-84-9 | |
| Record name | N,N-Bis(2-cyanoethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-cyanoethyl)formamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N,N-bis(2-cyanoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formamide, N,N-bis(2-cyanoethyl)- | |
| Source | EPA DSSTox | |
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| Record name | 3,3'-formyliminodipropiononitrile | |
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| Record name | N,N-Bis(2-cyanoethyl)formamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Overview of N,N-Bis(2-cyanoethyl)formamide Synthesis
This compound (molecular formula C₇H₉N₃O, molecular weight 151.17 g/mol) is typically synthesized via the nucleophilic addition reaction between acrylonitrile and formamide under basic catalytic conditions. This reaction introduces two 2-cyanoethyl groups onto the nitrogen atom of formamide, forming the bis-substituted product.
Primary Preparation Method
$$
2 \, \text{CH}2=CH-CN + \text{HCONH}2 \xrightarrow{\text{Base catalyst}} \text{this compound}
$$
- Reactants: Acrylonitrile and formamide
- Catalysts: Basic catalysts such as sodium hydroxide or potassium hydroxide are commonly employed to facilitate the Michael addition reaction.
- Conditions: Controlled temperature and pressure optimize yield and purity. Industrial processes often maintain these parameters stringently to maximize efficiency.
This method is widely recognized in both laboratory and industrial scales for its straightforward approach and relatively high yield.
Industrial Production Considerations
In industrial settings, the reaction is scaled up with attention to:
- Temperature Control: Typically maintained to balance reaction rate and minimize side reactions.
- Pressure Conditions: Often atmospheric or slightly elevated to maintain reactants in the desired phase.
- Catalyst Concentration: Optimized to ensure complete conversion while allowing easy separation of products.
- Purification: Post-reaction, the product is isolated by removing unreacted formamide and acrylonitrile, often via distillation or extraction techniques.
Comparative Analysis of Preparation Routes
Related Synthetic Processes and Their Relevance
While direct synthesis of this compound primarily involves acrylonitrile and formamide, other formamide-based syntheses provide insight into reaction conditions and catalysis:
Ethylidene bis-formamide synthesis: Involves formamide and acetaldehyde in formic acid with acidic catalysis at 50–120 °C, achieving excellent yields by controlling mole ratios and acid concentration. Although this is a different compound, the methodology highlights the importance of reaction environment on formamide derivatives.
N-vinylformamide synthesis: Utilizes hydroxyethyl formamide and cyclic anhydrides under heat to form esters that dissociate to yield N-vinylformamide. This process shows the versatility of formamide derivatives in forming complex products.
These related methods underscore the critical role of reaction conditions—temperature, catalyst type, and reactant ratios—in optimizing formamide derivative syntheses.
Summary Table of Preparation Parameters for this compound
| Parameter | Typical Range/Value | Effect on Synthesis |
|---|---|---|
| Acrylonitrile:Formamide Ratio | 2:1 (stoichiometric) | Ensures bis-substitution on nitrogen |
| Catalyst Type | NaOH, KOH (basic catalysts) | Facilitates Michael addition |
| Temperature | Mild to moderate (e.g., 40–80 °C) | Balances reaction rate and side reactions |
| Reaction Time | Several hours | Sufficient for complete conversion |
| Solvent | Often neat or with minimal solvent | Solvent choice affects reaction kinetics and purity |
| Purification | Distillation, extraction | Removes unreacted materials and by-products |
Research Findings and Optimization Notes
- The reaction proceeds via a Michael addition mechanism where the nucleophilic nitrogen of formamide attacks the electrophilic β-carbon of acrylonitrile.
- Base catalysts increase the nucleophilicity of formamide, enhancing reaction rates.
- Temperature control is crucial: excessive heat may cause polymerization of acrylonitrile or degradation of product.
- Industrial processes optimize reactant feed rates and catalyst loading to maximize yield and minimize waste.
- Post-reaction recovery of unreacted formamide is economically beneficial and environmentally favorable.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-cyanoethyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The cyanoethyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to yield formamide and cyanoacetic acid derivatives.
Common Reagents and Conditions:
Bases: Sodium or potassium hydroxide for substitution reactions.
Acids: Hydrochloric acid for hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Formamide and cyanoacetic acid derivatives.
Scientific Research Applications
Organic Synthesis
BCEF serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for producing complex organic molecules. It can participate in reactions such as nucleophilic substitutions, reductions, and oxidations, leading to a variety of derivatives.
Table 1: Common Reactions Involving BCEF
| Reaction Type | Example Reaction | Major Products |
|---|---|---|
| Nucleophilic Substitution | BCEF + Nucleophile → Substituted Product | Various substituted derivatives |
| Reduction | BCEF + LiAlH₄ → Amines | Primary or secondary amines |
| Oxidation | BCEF + KMnO₄ → Oxidized Derivatives | Sulfonic acids or other oxidized forms |
Material Science
BCEF has been explored for its potential in creating advanced materials, particularly in sensor technology. Studies have shown that BCEF-based composites can be used to fabricate chemosensitive resistors and other sensing devices.
Case Study: Chemosensitive Resistors
A study demonstrated the use of BCEF in chemosensitive resistors for detecting volatile organic compounds (VOCs). The sensors exhibited fast and reversible responses to various analytes, showcasing BCEF's effectiveness in sensor applications .
Biomedical Research
In the biomedical field, BCEF is investigated for its interactions with biological molecules. The compound's functional groups can modulate enzyme activities or receptor interactions, making it a candidate for drug development and therapeutic applications.
Example Application:
Research has indicated that BCEF can influence the activity of certain enzymes due to its ability to form hydrogen bonds and engage in nucleophilic reactions with biomolecules .
Industrial Applications
BCEF is utilized in the production of polymers and other materials due to its versatile chemical properties. Its ability to undergo polymerization reactions makes it valuable in industrial settings where complex polymer architectures are required.
Mechanism of Action
The mechanism of action of N,N-Bis(2-cyanoethyl)formamide involves its ability to act as a nucleophile due to the presence of the cyanoethyl groups. These groups can participate in various chemical reactions, targeting specific molecular pathways and facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
N-(2-Cyanoethyl)-N-methylformamide
- Molecular formula : C₅H₈N₂O (MW: 112.13 g/mol)
- Properties : Liquid with a boiling point of 315.6°C and density of 1.028 g/cm³ .
- Key differences: Single cyanoethyl substituent vs. BCEF’s bis-substitution. Higher boiling point than BCEF (315.6°C vs. 265°C), possibly due to reduced steric hindrance or stronger dipole interactions. Lower molecular weight and density compared to BCEF.
N,N-Diisopropylformamide (2bp)
N,N-Dibutylformamide (2bq)
Functional Analogues
N,N-Dimethylformamide (DMF)
- Properties : Boiling point 153°C, density 0.944 g/cm³.
- Key differences :
- Lower thermal stability than BCEF, limiting use in high-temperature GC.
- Broader solvent applications (e.g., polymer processing) due to lower viscosity and higher volatility.
N,N′-Bis-(2-hydroxyethyl)-oxamide
Physicochemical and Thermodynamic Properties
Key observations :
- BCEF’s higher density and calculated partition coefficient (logPoct/wat = 0.272) reflect its balanced polarity, ideal for GC stationary phases.
- The Gibbs free energy of formation (ΔfG° = 285.68 kJ/mol) indicates moderate stability under standard conditions .
Biological Activity
N,N-Bis(2-cyanoethyl)formamide is a chemical compound with significant biological activity, primarily due to its reactivity with biological macromolecules. This article explores its biological interactions, potential applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 151.17 g/mol
- Appearance : Clear, light yellow to orange liquid
- Solubility : Soluble in water
- Boiling Point : Approximately 265 °C
- Flash Point : 209 °C
This compound exhibits biological activity through its ability to form adducts with proteins and nucleic acids. The cyanoethyl groups can react with nucleophilic sites on amino acids, leading to modifications that may alter protein function. This reactivity is particularly significant in the context of toxicity mechanisms associated with acrylonitrile exposure, where the compound can form stable adducts with amino acids such as valine.
Protein Interaction Studies
Research has indicated that this compound can interact with various proteins, potentially serving as a biomarker for acrylonitrile exposure. The formation of these adducts suggests implications for understanding the compound's role in toxicology and its effects on cellular processes.
DNA Intercalation
Preliminary studies have also explored the potential of this compound as a DNA intercalating agent. This property could be useful in studying DNA-protein interactions and understanding the compound's effects on genetic material.
Case Studies and Research Findings
- Toxicological Implications : A study investigated the reactivity of this compound with biological macromolecules, highlighting its potential toxicity and interactions with proteins. The formation of adducts may lead to cellular dysfunction and contribute to the understanding of acrylonitrile-related health risks.
- Synthesis and Applications : The synthesis of this compound typically involves the reaction of acrylonitrile with formamide in the presence of basic catalysts such as sodium. This accessibility makes it valuable for laboratory synthesis and industrial applications.
- Comparative Analysis : In comparison to similar compounds, such as N,N-Di(2-cyanoethyl)formamide and N-(2-cyanoethyl)acetamide, this compound exhibits unique reactivity due to its specific functional groups. These differences can influence its biological behavior and applications in organic synthesis.
Summary Table of Biological Activity
| Aspect | Details |
|---|---|
| Primary Biological Activity | Interaction with proteins and potential DNA intercalation |
| Potential Applications | Toxicity studies, biomarker development, drug synthesis |
| Reactivity | Forms stable adducts with amino acids; interacts with nucleic acids |
| Research Focus | Toxicological mechanisms related to acrylonitrile exposure |
Q & A
Basic: What spectroscopic techniques are recommended for characterizing N,N-Bis(2-cyanoethyl)formamide, and what key spectral features should be analyzed?
Methodological Answer:
To confirm the molecular structure, employ ¹H/¹³C NMR to identify protons and carbons in the cyanoethyl (-CH₂CH₂CN) and formamide (N-C=O) groups. The formamide proton typically appears as a singlet near δ 8.0–8.5 ppm in DMSO-d₆, while cyanoethyl protons resonate as triplets (δ 2.5–3.5 ppm) due to coupling with adjacent CH₂ groups . IR spectroscopy should highlight the C≡N stretch (~2240 cm⁻¹) and amide C=O stretch (~1670 cm⁻¹). For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) is ideal, as demonstrated for analogous bis-cyanoethyl compounds (e.g., bond angles and torsion angles in and ).
Advanced: How do steric and electronic effects of the cyanoethyl groups influence the compound’s reactivity in cross-coupling or cyclization reactions?
Methodological Answer:
The electron-withdrawing cyano groups reduce electron density at the adjacent nitrogen, potentially enhancing electrophilicity at the formamide carbonyl. This can be quantified via Hammett substituent constants (σ) for cyanoethyl groups. Steric hindrance from the two cyanoethyl arms may limit accessibility to the amide nitrogen in nucleophilic attacks. To assess this, compare reaction rates with less hindered analogs (e.g., N,N-dimethylformamide) under identical conditions. Computational modeling (e.g., DFT studies) can map steric maps and electrostatic potential surfaces to predict regioselectivity .
Basic: What are the optimal purification strategies for this compound post-synthesis?
Methodological Answer:
After synthesis, use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient eluent (e.g., ethyl acetate/hexane) to separate unreacted precursors. Recrystallization from ethanol (as in ) is effective for removing polar impurities. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–220 nm to track the amide moiety.
Advanced: How does the compound’s polar surface area (PSA) impact its solubility in aqueous versus organic solvents?
Methodological Answer:
The PSA of 135.78 Ų ( ) indicates high polarity, favoring solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to hydrophobic cyanoethyl groups. To optimize solubility for biological assays:
- Use co-solvents (e.g., 10% DMSO in saline).
- Measure logP experimentally via shake-flask method (octanol/water partitioning).
- Compare with computational predictions (e.g., SwissADME).
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (cyano groups may release toxic HCN under pyrolysis) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound?
Methodological Answer:
Discrepancies may arise from polymorphism or impurities. To validate:
Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity.
Compare with structurally similar compounds (e.g., N,N-Bis(2-cyanoethyl)benzamide in ) to establish trends in thermal stability.
Basic: What synthetic routes are documented for this compound, and what are their yield limitations?
Methodological Answer:
A common route is amide coupling between formic acid and bis(2-cyanoethyl)amine under Dean-Stark conditions (toluene reflux) to remove water. Yields (~60–75%) are limited by competing side reactions (e.g., cyano group hydrolysis). Optimize by:
- Using anhydrous solvents and molecular sieves.
- Monitoring reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane).
Advanced: What role does this compound play in coordination chemistry or metal-ligand interactions?
Methodological Answer:
The amide and cyano groups can act as weak ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Investigate via:
- UV-Vis spectroscopy to detect charge-transfer bands.
- Cyclic voltammetry to study redox behavior in the presence of metal ions.
- Compare with structurally related ligands (e.g., N,N-Bis(2-hydroxyethyl)taurine in ) to assess binding affinity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
